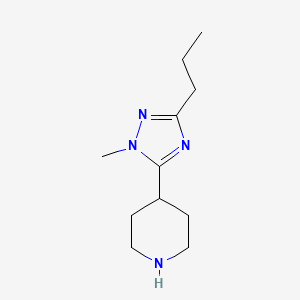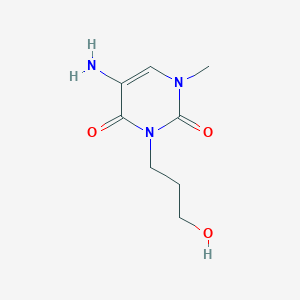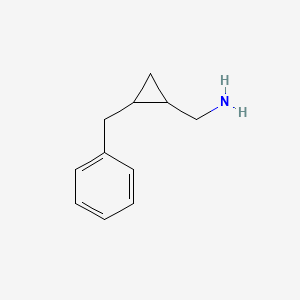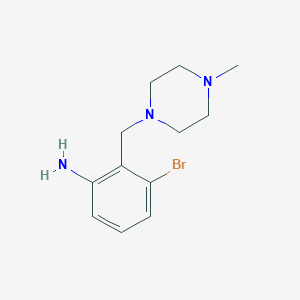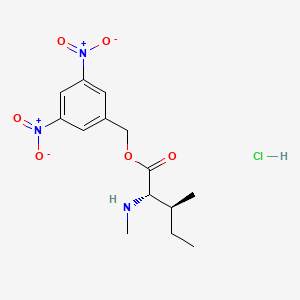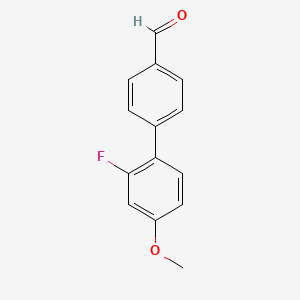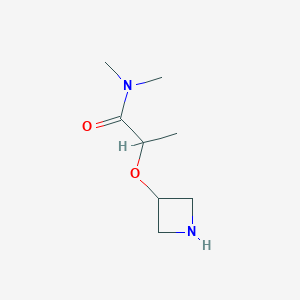
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azetidine ring, a piperazine ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one typically involves the reaction of azetidine derivatives with piperazine and cyclopropyl-containing reagents. One common method involves the use of azetidine-3-amine, which is reacted with piperazine in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and controlled pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the azetidine or piperazine rings can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methoxyethan-1-one: Similar structure with a methoxy group instead of a cyclopropyl group.
1-(4-(Azetidin-3-yl)piperazin-1-yl)ethan-1-one: Lacks the cyclopropyl group, making it less sterically hindered.
1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methoxypropan-1-one: Contains a longer carbon chain with a methoxy group.
Uniqueness
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H21N3O |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-[4-(azetidin-3-yl)piperazin-1-yl]-2-cyclopropylethanone |
InChI |
InChI=1S/C12H21N3O/c16-12(7-10-1-2-10)15-5-3-14(4-6-15)11-8-13-9-11/h10-11,13H,1-9H2 |
InChI Key |
XFWGWAFJDQSMHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)N2CCN(CC2)C3CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


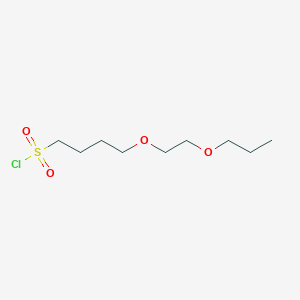


![[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B13632904.png)

